molecular formula C23H23N3O2S B2372828 2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 941925-80-0

2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2372828
CAS No.: 941925-80-0
M. Wt: 405.52
InChI Key: UTSQQPHMOJMKNX-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzamido group, a dimethylphenyl group, and a tetrahydrobenzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction. This involves the reaction of the benzothiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The final step involves the introduction of the 2,4-dimethylphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 2,4-dimethylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the dimethylphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the amide groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and dimethylphenyl groups. Common reagents include halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzamido-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Uniqueness

2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both benzamido and dimethylphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-14-11-12-18(15(2)13-14)24-22(28)17-9-6-10-19-20(17)25-23(29-19)26-21(27)16-7-4-3-5-8-16/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSQQPHMOJMKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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